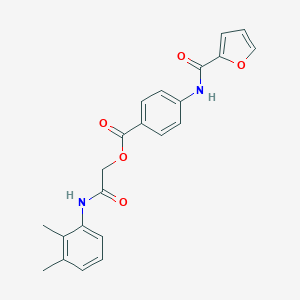![molecular formula C23H18BrN3O4 B271132 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate](/img/structure/B271132.png)
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as MIQ and belongs to the class of quinolinecarboxylates. MIQ has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of MIQ is not fully understood. However, it has been proposed that MIQ exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication. MIQ has also been shown to inhibit the activity of tubulin, a protein that is involved in cell division. Furthermore, MIQ has been shown to inhibit the production of reactive oxygen species, which are involved in the development of cancer.
Biochemical and Physiological Effects:
MIQ has been shown to exhibit various biochemical and physiological effects. MIQ has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. MIQ has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Furthermore, MIQ has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MIQ has several advantages and limitations for lab experiments. MIQ is relatively easy to synthesize, and its yield can be optimized using various methods. MIQ has also been shown to exhibit potent antitumor and antibacterial activity, making it a promising candidate for further research. However, MIQ has poor solubility in water, which limits its use in in vivo experiments. Furthermore, MIQ has not been extensively studied for its toxicity, which could limit its potential use in clinical applications.
Orientations Futures
There are several future directions for research on MIQ. One direction is to optimize the synthesis method to increase the yield and improve the solubility of MIQ. Another direction is to study the toxicity of MIQ to determine its potential use in clinical applications. Furthermore, future research could focus on the development of MIQ derivatives with improved activity and solubility. Finally, future research could focus on the development of MIQ-based drug delivery systems for targeted cancer therapy.
Conclusion:
In conclusion, MIQ is a promising candidate for further research due to its potential applications in the field of medicinal chemistry. MIQ has been shown to exhibit potent antitumor and antibacterial activity, and its mechanism of action has been extensively studied. However, further research is needed to optimize the synthesis method, study the toxicity of MIQ, and develop MIQ derivatives with improved activity and solubility. MIQ-based drug delivery systems could also be developed for targeted cancer therapy.
Méthodes De Synthèse
MIQ can be synthesized using various methods, including the reaction between 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 4-chloro-3-oxobutanoate and 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylic acid in the presence of a base. Another method involves the reaction between 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate and 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base. The yield of MIQ obtained using these methods varies between 40-80%.
Applications De Recherche Scientifique
MIQ has been extensively studied for its potential applications in medicinal chemistry. MIQ has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MIQ has also been shown to exhibit antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Furthermore, MIQ has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate |
|---|---|
Formule moléculaire |
C23H18BrN3O4 |
Poids moléculaire |
480.3 g/mol |
Nom IUPAC |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H18BrN3O4/c1-13-4-3-5-17-18(11-19(25-22(13)17)15-6-8-16(24)9-7-15)23(29)30-12-21(28)26-20-10-14(2)31-27-20/h3-11H,12H2,1-2H3,(H,26,27,28) |
Clé InChI |
XDLZCQXCZPTJHV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1N=C(C=C2C(=O)OCC(=O)NC3=NOC(=C3)C)C4=CC=C(C=C4)Br |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)NC4=NOC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-dibenzo[b,d]furan-3-yl-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271049.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271050.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271053.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271054.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271055.png)
![1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)
![1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271060.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)